molecular formula C19H20F3NO4S2 B2581326 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797845-02-3

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2581326
CAS No.: 1797845-02-3
M. Wt: 447.49
InChI Key: UYIJPEXBIQOMQE-UHFFFAOYSA-N
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Description

N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydro-2H-pyran scaffold modified with a phenylthio (SPh) group at the 4-position and a benzenesulfonamide moiety substituted with a trifluoromethoxy (OCF₃) group. The trifluoromethoxy substituent, a strong electron-withdrawing group, may influence electronic interactions in biological systems, such as enzyme binding or metabolic stability.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4S2/c20-19(21,22)27-15-6-8-17(9-7-15)29(24,25)23-14-18(10-12-26-13-11-18)28-16-4-2-1-3-5-16/h1-9,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIJPEXBIQOMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves multiple steps, starting from readily available reagents. One potential route could include:

  • Formation of the Tetrahydro-2H-pyran Intermediate: The first step involves synthesizing the tetrahydro-2H-pyran ring. This can be done through acid-catalyzed cyclization of a 1,5-diol precursor.

  • Thioether Formation: The next step is the introduction of the phenylthio group. This can be achieved by reacting the tetrahydro-2H-pyran intermediate with phenylthiol in the presence of a suitable base.

  • Sulfonamide Formation: Finally, the trifluoromethoxybenzene sulfonamide group is introduced through nucleophilic substitution reactions, where the intermediate reacts with trifluoromethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production might involve the optimization of these synthetic routes for higher yield and purity. This could include the use of automated continuous-flow systems to handle multiple step reactions more efficiently and reduce overall processing time.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound undergoes various chemical reactions including:

  • Oxidation: The sulfide group (phenylthio) can be oxidized to the corresponding sulfoxide or sulfone using common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The compound's sulfonamide group can potentially undergo reductive cleavage under certain conditions.

  • Substitution: The trifluoromethoxy group can engage in nucleophilic aromatic substitution, especially under strongly basic conditions.

Common Reagents and Conditions Used in These Reactions: Typical reagents include oxidants like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions.

Major Products Formed from These Reactions: The major products vary depending on the reaction:

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Cleavage of sulfonamide yielding simpler amines or other reduced products.

  • Substitution: Generation of diverse substituted aromatic derivatives.

Scientific Research Applications

This compound's unique structure makes it valuable in several fields:

  • Chemistry: As a building block for the synthesis of complex molecules and for studying reaction mechanisms.

  • Biology: Its structure can serve as a model for studying protein-ligand interactions and sulfonamide-based enzyme inhibition.

  • Industry: Use in creating advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism by which N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects often involves its sulfonamide group. Sulfonamides can act as competitive inhibitors of enzymes that process similar structural substrates. The molecular targets typically involve enzymes crucial for metabolic processes, and the pathways may include inhibition of folate synthesis in microbes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents on the tetrahydro-2H-pyran ring and benzenesulfonamide moiety, leading to differences in molecular weight, solubility, and biological activity:

Compound Name Key Substituents Molecular Weight Key Properties/Applications Evidence ID
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide 4-(Phenylthio)-tetrahydro-2H-pyran; OCF₃ Not reported Likely high lipophilicity Inferred
4-(2-Methyl-2-propanyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide 2-Methyl-2-propanyl; trifluoroethyl 379.437 Moderate solubility in organic solvents
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Benzyloxy-pyridine; CF₃ Not reported Electrochemical applications
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methoxyphenyl-naphthyl; methyl Not reported 99% stereochemical purity; chiral catalysis
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Thioxo-pyrimidine; thiazolyl Not reported Antimicrobial potential

Key Observations:

  • Electronic Effects: The trifluoromethoxy group (OCF₃) offers stronger electron-withdrawing effects than trifluoromethyl (CF₃) in 17d , which may stabilize negative charges in enzyme-binding pockets.
  • Stereochemical Influence: Unlike the chiral compound in , the target compound’s stereochemical configuration is unspecified, though stereocenters in sulfonamides often dictate biological activity .

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogues like Example 53 exhibit melting points of 175–178°C, suggesting moderate thermal stability for sulfonamides.
  • Spectroscopy: NMR: Methoxy groups (e.g., in ) resonate near δ 3.8 ppm, while trifluoromethoxy groups (δ ~4.5 ppm) show distinct splitting due to coupling with fluorine . Mass Spectrometry: The compound in has a monoisotopic mass of 379.142899, aiding in structural confirmation.

Biological Activity

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O5S2
  • Molecular Weight : 432.60 g/mol
  • CAS Number : 1428327-31-4

The compound functions primarily as a selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in various pathological conditions, including pain and inflammation. Activation of P2X7 receptors leads to calcium influx and subsequent cellular responses. The inhibition by this compound has been shown to have significant effects on neuronal excitability and inflammatory processes.

Anticonvulsant Effects

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been observed to reduce the frequency of seizures induced by hypoxia and other stimuli. A study demonstrated that the compound effectively suppressed neonatal hypoxia-induced seizures in mice, suggesting its potential utility in treating seizure disorders .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its action on P2X7 receptors. By inhibiting receptor activation, it decreases the release of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property may be beneficial in conditions such as neuropathic pain and other inflammatory diseases .

Study 1: Seizure Suppression

In a controlled study involving mice with induced seizures, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The results indicated a dose-dependent relationship, with higher doses leading to more pronounced effects .

Study 2: Inflammatory Response Modulation

Another study evaluated the compound's effects on inflammatory markers in a rat model of neuropathic pain. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC20H24N2O5S2
Molecular Weight432.60 g/mol
CAS Number1428327-31-4
P2X7 Receptor IC50 (in vitro)8.3 - 8.6 μM
Seizure Frequency Reduction (mice)Significant (p < 0.05)

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